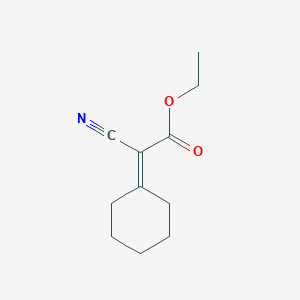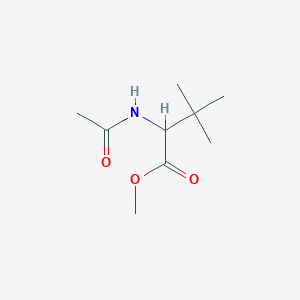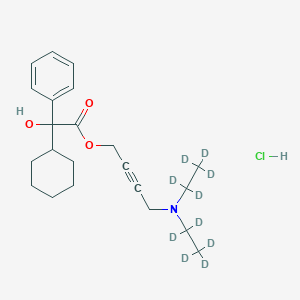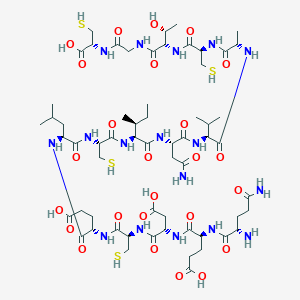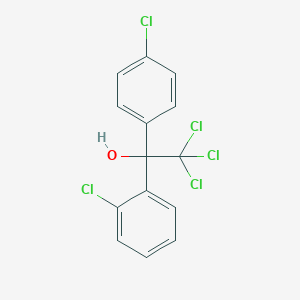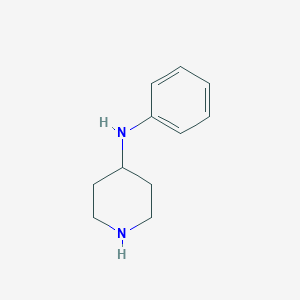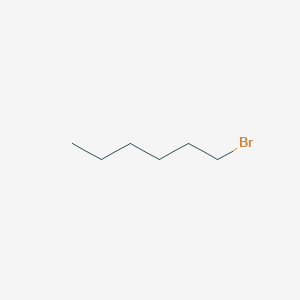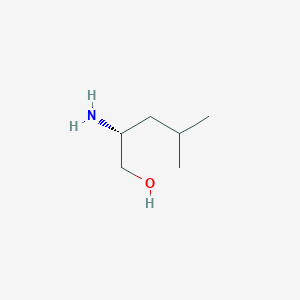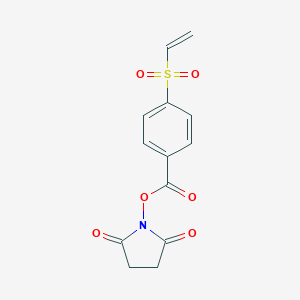
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for ketone synthesis from carboxylic acids and aromatic hydrocarbons , photochemical generation of dipoles for 1,3-dipolar addition reactions , and the development of efficient radiochemical synthesis for high-affinity ligands . Additionally, a one-pot synthesis method for pyrrol-2-ones has been described, which involves a multicomponent reaction . These methods could potentially be adapted for the synthesis of "2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate."
Molecular Structure Analysis
The molecular structure of compounds similar to "2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate" has been studied using various spectroscopic techniques. For instance, the structure of highly functionalized pyrrolones was corroborated spectroscopically and by X-ray crystallography . The conformation of molecules around the vinyl double C=C bond has been determined to be E, and intermolecular hydrogen bonds play a role in the molecular arrangement .
Chemical Reactions Analysis
The chemical reactivity of vinylsulfonyl groups and pyrrolidine derivatives has been explored in several papers. For example, the aza-Michael reaction with various amines led to the formation of new 1-sulfonyl-2-arylpyrrolidines , and tandem reactions of vinyl sulfonium salts with malonyl amides under mild conditions have been reported . These reactions demonstrate the versatility of vinylsulfonyl and pyrrolidine groups in synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing vinylsulfonyl and pyrrolidine units can be inferred from the studies on related molecules. For instance, the dynamic NMR behavior due to restricted rotation around the CN bond has been observed , and the spectroscopic properties, including IR, NMR, and fluorescence, have been detailed . These properties are crucial for understanding the behavior of "2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate" in various environments and applications.
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
- 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol, a derivative related to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, has been used in the aza-Michael reaction with various amines to form new 1-sulfonyl-2-arylpyrrolidines (Smolobochkin et al., 2018).
Biomedical Applications
- A derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, enhances monoclonal antibody production in recombinant Chinese hamster ovary cells, suggesting potential applications in biopharmaceutical manufacturing (Aki et al., 2021).
Chemical Synthesis
- Water-soluble 1-vinylsulfonyl-2-arylpyrrolidine derivatives, associated with the chemical structure of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, have been synthesized through the aza-Michael reaction, showcasing its role in the development of new chemical entities (Vagapova et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for this compound could involve its use in the production of monoclonal antibodies, as similar compounds have been found to improve monoclonal antibody production . Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGCBKQENAPPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624771 |
Source


|
| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate | |
CAS RN |
343934-41-8 |
Source


|
| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


